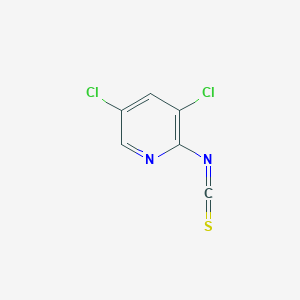

3,5-Dichloro-2-isothiocyanatopyridine

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a cornerstone of modern medicinal and agricultural chemistry. The presence of halogen atoms on the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can significantly impact the biological activity of derivatives synthesized from these halogenated precursors. The strategic placement of chlorine atoms at the 3- and 5-positions of the pyridine ring in 3,5-Dichloro-2-isothiocyanatopyridine creates a specific electronic environment that governs its reactivity and potential interactions with biological targets.

The dichloro-substitution pattern, in particular, offers several advantages in synthetic chemistry. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions or can be utilized in various cross-coupling reactions to introduce further molecular complexity. This dual functionality makes dihalogenated pyridines valuable building blocks for the construction of a wide array of more complex molecular architectures.

Significance of Isothiocyanate Functionality in Synthetic Chemistry

The isothiocyanate group (-N=C=S) is a highly versatile and reactive functional group in organic synthesis. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is the basis for its extensive use in the synthesis of various heterocyclic compounds and as a linker in bioconjugation chemistry.

The isothiocyanate moiety is a key component in the Edman degradation, a classical method for sequencing amino acids in peptides. Furthermore, isothiocyanates are known to occur in nature, particularly in cruciferous vegetables, where they exhibit a range of biological activities. In the context of this compound, the isothiocyanate group serves as a reactive handle for derivatization, allowing for the facile introduction of diverse substituents at the 2-position of the pyridine ring.

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its potential research trajectories can be inferred from the known chemistry of its constituent parts. The combination of a dihalogenated pyridine core and a reactive isothiocyanate group suggests its utility as a versatile intermediate in several areas of chemical research.

Synthetic Applications: A primary research trajectory for this compound is its use as a building block in organic synthesis. Researchers can exploit the reactivity of the isothiocyanate group to synthesize a library of derivatives. For instance, reaction with various primary and secondary amines would yield a series of 3,5-dichloro-2-(thioureido)pyridines, which could be screened for biological activity.

Medicinal Chemistry: Halogenated pyridines are prevalent in many pharmaceuticals. The structural motif of this compound could serve as a starting point for the design and synthesis of novel therapeutic agents. The ability to easily modify the isothiocyanate group allows for the exploration of structure-activity relationships in a systematic manner.

Materials Science: Pyridine-containing polymers and materials are of interest for their electronic and optical properties. The isothiocyanate group can be used to anchor the pyridine unit to polymer backbones or surfaces, opening up possibilities for the development of new functional materials.

Although direct experimental data for this compound is scarce, a plausible synthetic route can be proposed based on established chemical transformations. The likely precursor, 2-amino-3,5-dichloropyridine, can be synthesized via the chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide. mdpi.comtcichemicals.com Subsequently, the conversion of the 2-amino group to the isothiocyanate can be achieved through a one-pot reaction with carbon disulfide in the presence of a suitable catalyst, such as iron(III) chloride. chemicalbook.com

Table 1: Plausible Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product |

| 1 | 2-Amino-5-chloropyridine | N-chlorosuccinimide (NCS) | 2-Amino-3,5-dichloropyridine |

| 2 | 2-Amino-3,5-dichloropyridine | Carbon disulfide (CS2), Iron(III) chloride (FeCl3) | This compound |

Table 2: Key Chemical Moieties and Their Significance

| Compound/Functional Group | Key Features | Significance in this Context |

| Pyridine | Aromatic heterocycle, weak base. | Core scaffold of the molecule. |

| Chlorine | Halogen, electron-withdrawing. | Modulates electronic properties, potential leaving group. |

| Isothiocyanate (-N=C=S) | Electrophilic carbon, reactive. | Enables facile derivatization and synthesis of diverse compounds. |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-isothiocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2S/c7-4-1-5(8)6(9-2-4)10-3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHLVVSSFRDDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633115 | |

| Record name | 3,5-Dichloro-2-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59180-89-1 | |

| Record name | 3,5-Dichloro-2-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 2 Isothiocyanatopyridine

Precursor Aminopyridine Synthesis

The necessary precursor for the synthesis of 3,5-dichloro-2-isothiocyanatopyridine is 3,5-dichloro-2-aminopyridine. A common and effective method for its preparation involves the chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS). nih.govgoogle.com This reaction is typically carried out in a mixed solvent system, such as N,N-dimethylformamide (DMF) and methanol, at a moderately elevated temperature. nih.govgoogle.com

The reaction proceeds by the electrophilic chlorination of the pyridine (B92270) ring, with the amino group directing the incoming chlorine atom to the C3 position. The use of a mixed solvent system facilitates the dissolution of the reactants and helps to control the reaction temperature. nih.gov Upon completion, the product is isolated through standard work-up procedures, which may include removal of the solvent, followed by recrystallization to yield the purified 3,5-dichloro-2-aminopyridine. nih.govgoogle.com The purity of the final product is often verified by techniques such as gas chromatography (GC). nih.govgoogle.com

Detailed research findings from various studies on the synthesis of 3,5-dichloro-2-aminopyridine are summarized in the interactive data table below.

Direct Isothiocyanate Formation from Amines

The conversion of 3,5-dichloro-2-aminopyridine to this compound can be achieved through several methods. These methods primarily involve the reaction of the primary amine with a thiocarbonyl-transfer reagent.

A traditional and well-established method for the synthesis of isothiocyanates from primary amines is the use of thiophosgene (B130339) (CSCl₂). nih.gov This highly reactive electrophile readily reacts with the nucleophilic amino group. The reaction is typically carried out in a biphasic system, for instance, dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, with vigorous stirring. rsc.org The base is necessary to neutralize the hydrogen chloride that is generated as a byproduct of the reaction.

Despite its effectiveness, the high toxicity and reactivity of thiophosgene, which can lead to incompatibility with various functional groups, have prompted the development of alternative, safer reagents. nih.gov

To circumvent the hazards associated with thiophosgene, other thiocarbonyl transfer reagents have been developed. nih.gov These reagents offer a milder and more selective approach to the synthesis of isothiocyanates.

Thiocarbonyl-diimidazole (TCDI): This reagent is a safer alternative to thiophosgene. mdpi.com The reaction is generally performed by treating the amine with TCDI in an appropriate solvent like dichloromethane at room temperature. rsc.org The imidazole (B134444) groups of TCDI are good leaving groups, facilitating the transfer of the thiocarbonyl moiety to the amine. A simple aqueous work-up is usually sufficient to isolate the product. rsc.org

Dipyridyl-thionocarbonate (DPT): Similar to TCDI, DPT serves as a thiocarbonyl transfer reagent. kiku.dk It is considered effective for the specific formation of isothiocyanates. However, for less reactive amines, the formation of thiourea (B124793) byproducts can be a significant issue. kiku.dk

A more recent and efficient method for the synthesis of pyridyl isothiocyanates involves a one-pot protocol that proceeds through an in situ generated dithiocarbamate (B8719985) salt. nih.gov This approach is particularly advantageous for the synthesis of electron-deficient pyridyl isothiocyanates, as the corresponding aminopyridines often exhibit low nucleophilicity. mdpi.com

The formation of the dithiocarbamate salt is a critical step and is highly dependent on the choice of base. nih.gov The amine is treated with carbon disulfide in the presence of a suitable base. For many aminopyridines, 1,4-diazabicyclo[2.2.2]octane (DABCO) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) has proven to be effective. nih.gov In the case of less reactive or highly electron-deficient amines, a stronger base such as sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) is employed to facilitate the formation of the dithiocarbamate salt. nih.gov

The following table provides representative examples of a one-pot synthesis of various pyridyl isothiocyanates using this methodology, illustrating the reaction conditions and yields for different substrates.

One-Pot Protocols via Dithiocarbamate Salts.

Optimization of Reaction Conditions for Pyridyl Isothiocyanates

The successful synthesis of pyridyl isothiocyanates hinges on a one-pot process that begins with the corresponding aminopyridine. This method involves the in-situ generation of a dithiocarbamate salt by treating the amine with carbon disulfide in the presence of a suitable base, followed by desulfurization, often mediated by agents like aqueous iron(III) chloride. nih.govnih.gov The optimization of this process, particularly for electron-deficient substrates, has been a subject of detailed study. Research using 2-chloro-5-aminopyridine as a model substrate to synthesize 2-chloro-5-isothiocyanatopyridine (B3035513) provides significant insights applicable to the synthesis of the 3,5-dichloro analogue. nih.gov

The choice of solvent is critical, especially for the formation of the dithiocarbamate salt from electron-deficient aminopyridines. nih.govresearchgate.net Tetrahydrofuran (THF), a nonpolar solvent with a low dielectric constant, is commonly used. nih.gov In such nonpolar environments, the ammonium (B1175870) salts formed during the reaction exist as ion pairs rather than free ions, which has significant implications for the effective basicity of the catalyst. nih.gov

For highly electron-deficient pyridyl amines, which are weaker nucleophiles, forcing conditions such as higher reaction temperatures in solvents like THF or dimethylformamide (DMF) have been explored. However, these approaches can be ineffective; for instance, refluxing methyl 6-aminonicotinate in THF or DMF for 20 hours yielded only trace amounts of the desired isothiocyanate. nih.gov A more successful strategy for these challenging substrates involves a change of solvent to DMF, which, in combination with a strong base like sodium hydride (NaH), facilitates the formation of the dithiocarbamate intermediate. nih.gov

The selection of the base is a decisive factor in the synthesis of pyridyl isothiocyanates. nih.govnih.gov A variety of inorganic bases (e.g., potassium carbonate, potassium hydroxide) and organic bases (e.g., pyridine, triethylamine (B128534), DBU, DMAP, DABCO) have been evaluated. nih.gov

Initial studies showed that the effectiveness of a base does not correlate directly with its pKa value, which is typically measured in polar solvents where free ions predominate. nih.gov For example, DABCO (pKa 8.7) and triethylamine (pKa 10.7) were effective in promoting the reaction, whereas pyridine (pKa 5.4) and Proton Sponge™ (pKa 12.1) were not. This discrepancy is explained by the concept of ion pair basicity (pKip) in nonpolar solvents like THF. The pKip values, which measure the equilibrium between the base and an acid indicator as a hydrogen-bonded ion pair, provide a more accurate prediction of base efficacy in this reaction system. nih.gov Bases with favorable pKip values, such as DBU, DMAP, and DABCO, led to complete conversion and excellent yields of the isothiocyanate. nih.gov

For synthesizing highly electron-deficient pyridyl isothiocyanates like the 3,5-dichloro derivative, a stronger base such as sodium hydride (NaH) is employed in a solvent like DMF to successfully generate the necessary dithiocarbamate salt. nih.gov

| Entry | Solvent | Base | pKa | pKip | Conversion (%) | Overall Yield (%) |

|---|---|---|---|---|---|---|

| 1 | THF | K₂CO₃ | 10.3 | - | <30 | <10 |

| 2 | THF | KOH | 15.7 | - | <30 | <10 |

| 3 | THF | Pyridine | 5.4 | 2.2 | trace | trace |

| 4 | THF | Proton Sponge™ | 12.1 | - | <30 | <10 |

| 5 | THF | Et₃N | 10.7 | 8.6 | 85 | 65 |

| 6 | THF | t-BuOK | 19.0 | - | 95 | 53 |

| 7 | THF | DBU | 12.5 | 10.9 | 100 | 89 |

| 8 | THF | DMAP | 9.7 | 7.2 | 100 | 85 |

| 9 | THF | DABCO | 8.7 | 6.8 | 100 | 91 |

Reaction kinetics are heavily influenced by the choice of base. When using less effective bases like potassium carbonate or pyridine, conversion rates remained low even after 12 hours of reaction time. nih.gov In contrast, the use of optimized bases such as DBU, DMAP, or DABCO allowed for complete conversion of the starting amine within a much shorter timeframe of 4 hours at room temperature. nih.gov

For the more challenging electron-deficient substrates, the reaction parameters are adjusted. The formation of the dithiocarbamate salt using sodium hydride in DMF is conducted by adding carbon disulfide at ice-cold temperatures, after which the mixture is brought to room temperature and stirred for 6 hours. The subsequent desulfurization step with iron(III) chloride is typically completed within 1 hour at room temperature. nih.gov General reaction times for similar chemical processes can range from 1 to 24 hours, depending on factors like temperature and reagents. google.com

Challenges in Synthesizing Electron-Deficient Pyridyl Isothiocyanates

The primary challenge in synthesizing pyridyl isothiocyanates, especially those with electron-withdrawing substituents like this compound, stems from the reduced nucleophilicity of the corresponding pyridyl amines. nih.gov This makes the initial nucleophilic attack of the amine on carbon disulfide—the first and crucial step in forming the dithiocarbamate intermediate—significantly more difficult compared to syntheses starting from electron-rich aryl amines. nih.gov

This inherent difficulty is compounded in highly electron-deficient systems. nih.gov Attempts to overcome the low reactivity by simply increasing the reaction temperature have proven ineffective. nih.gov The successful synthesis of these compounds requires a tailored approach, such as the use of a strong base like sodium hydride in a suitable solvent like DMF, to facilitate the initial dithiocarbamate formation. nih.gov The general applicability of many desulfurization reagents is also limited for electron-deficient substrates, necessitating the development of more robust and specific synthetic protocols. chemrxiv.org

Chemical Reactivity and Mechanistic Studies of 3,5 Dichloro 2 Isothiocyanatopyridine

Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. The electron density is drawn towards the more electronegative nitrogen and sulfur atoms, creating a partial positive charge on the carbon.

In the case of 3,5-Dichloro-2-isothiocyanatopyridine, the electrophilicity of the isothiocyanate carbon is further enhanced by the electron-withdrawing effects of the two chlorine atoms on the pyridine (B92270) ring. These chlorine atoms pull electron density away from the ring and, consequently, from the isothiocyanate group, making the carbon atom even more electron-deficient and thus more reactive towards nucleophiles.

Nucleophilic Addition Reactions

The primary mode of reaction for isothiocyanates is nucleophilic addition to the electrophilic carbon atom. youtube.com This reactivity is harnessed in the synthesis of a wide array of organic compounds.

Reaction with Amines for Thiourea (B124793) Formation

The reaction between an isothiocyanate and a primary or secondary amine is a well-established method for the synthesis of thioureas. ijacskros.comorganic-chemistry.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group in this compound. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of a substituted thiourea. researchgate.net

The general mechanism involves the nucleophilic attack of the amine on the isothiocyanate carbon, leading to a zwitterionic intermediate, which then rearranges to the stable thiourea product. These reactions are typically efficient and proceed under mild conditions. researchgate.net The synthesis of thioureas is of significant interest due to their diverse applications in medicinal chemistry and as organocatalysts. nih.gov

Table 1: Examples of Thiourea Formation from Isothiocyanates and Amines

| Isothiocyanate | Amine | Product |

|---|---|---|

| Phenyl isothiocyanate | Aniline | N,N'-Diphenylthiourea |

| Allyl isothiocyanate | Benzylamine | 1-Allyl-3-benzylthiourea |

Reaction with Alcohols

Isothiocyanates can also react with alcohols, although generally less readily than with amines. The reaction of this compound with an alcohol in the presence of a base leads to the formation of a thiocarbamate. The alkoxide ion, generated by the deprotonation of the alcohol by the base, acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate.

The reactivity of alcohols in this context can vary, with primary alcohols generally being more reactive than secondary or tertiary alcohols. researchgate.net The resulting thiocarbamates are valuable intermediates in organic synthesis.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

While less common for isothiocyanates compared to other functional groups, they can participate in cycloaddition reactions. The -N=C=S cumulative double bond system can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. In such reactions, the isothiocyanate provides a two-atom component to form a six-membered heterocyclic ring.

Furthermore, isothiocyanates can be involved in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. mdpi.commdpi.com The specific reactivity of this compound in these types of reactions would depend on the reaction conditions and the nature of the diene or 1,3-dipole.

Intramolecular and Intermolecular Cyclization Reactions Leading to Heterocyclic Systems

The reactive nature of the isothiocyanate group in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. ijacskros.com These reactions can occur via either intramolecular or intermolecular pathways.

Formation of Sulfur- and Nitrogen-Containing Heterocycles

The reaction of this compound with bifunctional nucleophiles can lead to the formation of a variety of sulfur- and nitrogen-containing heterocycles. guidechem.com For instance, reaction with a compound containing both an amine and a thiol group can lead to the formation of a thiazolidine (B150603) ring through an initial nucleophilic attack by the amine followed by an intramolecular cyclization involving the thiol group.

Similarly, intermolecular reactions can be designed to construct larger heterocyclic systems. The isothiocyanate can serve as a building block, providing the N=C=S unit for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The specific outcome of these cyclization reactions is highly dependent on the structure of the reacting partner and the reaction conditions employed.

Other Transformational Pathways of this compound

Beyond typical nucleophilic additions to the isothiocyanate moiety, this compound can participate in a variety of other transformational pathways, leading to the formation of diverse heterocyclic systems. These reactions are often governed by the reactivity of the isothiocyanate group in concert with the pyridine ring and its chloro substituents, leading to complex molecular architectures. Mechanistic studies have revealed pathways involving cycloadditions and rearrangements, which expand the synthetic utility of this compound.

One significant area of transformation involves cycloaddition reactions. While not extensively documented for this specific molecule, the reactivity of the isothiocyanate functional group is known to participate in [3+2] cycloaddition reactions with various dipolarophiles. For instance, the reaction of heterocyclic isothiocyanates with 1-azirines can lead to the formation of thiazole (B1198619) rings.

Another important transformational pathway for heterocyclic isothiocyanates is their rearrangement in the presence of carboxylic acids. This novel rearrangement provides a route to corresponding thio-derivatives, expanding the diversity of accessible compounds.

Furthermore, the isothiocyanate group can act as a precursor for the synthesis of fused heterocyclic systems. The strategic positioning of the isothiocyanate group at the 2-position of the pyridine ring allows for intramolecular reactions, leading to the formation of bicyclic and polycyclic structures. For example, pyridyl isothiocyanates are valuable intermediates in the synthesis of various sulfur- and nitrogen-containing heterocycles. The synthesis of fused thia-heterocycles can be achieved through the reaction of isothiocyanates with appropriate precursors.

The reactivity of the chloro-substituents on the pyridine ring also offers avenues for other transformations. While nucleophilic substitution of these chlorines can be challenging, under specific conditions, they can be displaced, leading to further functionalization of the pyridine core.

Detailed research findings on these alternative pathways for this compound are still emerging, but the known reactivity of analogous pyridyl isothiocyanates suggests a rich and varied chemistry beyond simple derivatization of the isothiocyanate group.

Table 1: Overview of Other Transformational Pathways

| Reaction Type | Reactant/Condition | Product Type |

| Cycloaddition | 1-Azirines | Thiazoles |

| Rearrangement | Carboxylic Acids | Thio-derivatives |

| Intramolecular Cyclization | - | Fused Heterocycles |

Application of 3,5 Dichloro 2 Isothiocyanatopyridine As a Building Block in Organic Synthesis

Construction of Complex Pyridine-Containing Architectures

The pyridine (B92270) nucleus is considered an attractive and privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with significant biological profiles. mdpi.com 3,5-Dichloro-2-isothiocyanatopyridine serves as a foundational component for elaborating upon this core, enabling the synthesis of more complex molecules that retain the pyridine motif. The reactive isothiocyanate group allows for the introduction of various substituents and the formation of new rings, leading to fused pyridine systems and highly decorated pyridine derivatives. nih.gov

For instance, the reaction of the isothiocyanate with binucleophiles can lead to the formation of fused heterocyclic rings, effectively building complex polycyclic architectures onto the pyridine frame. The chlorine atoms on the pyridine ring also offer sites for further functionalization, such as through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of extensive libraries of complex pyridine-containing compounds. nih.gov This strategy is central to creating molecules with diverse three-dimensional shapes and functionalities, which is crucial for exploring chemical space in drug discovery.

Synthesis of Diverse Heterocyclic Systems

The electrophilic carbon atom of the isothiocyanate group in this compound readily reacts with a wide range of nucleophiles, making it an ideal precursor for a variety of heterocyclic compounds. nih.gov This reactivity is the cornerstone of its application in diversity-oriented synthesis, where a single starting material can be converted into multiple, structurally distinct heterocyclic scaffolds. rsc.org

The synthesis of pyridone and pyridinone derivatives is a significant area of heterocyclic chemistry, as these scaffolds are present in many biologically active molecules. While direct conversion of the isothiocyanate to a pyridinone is less common, the isothiocyanate group can facilitate the construction of fused pyridinone systems. For example, reactions with active methylene (B1212753) compounds can lead to intermediates that, upon cyclization, form thieno[2,3-b]pyridinone or related structures. The synthesis of 2-pyridone derivatives often involves the cyclization of cyanoacetanilide derivatives with active methylene compounds, a strategy that can be adapted using intermediates derived from the isothiocyanate. nih.gov

Triazoles are a critical class of five-membered heterocycles containing three nitrogen atoms, known for a wide array of biological activities. mdpi.comnih.gov The isothiocyanate group serves as a key synthon for accessing 1,2,4-triazole (B32235) derivatives. A common method involves the reaction of the isothiocyanate with a hydrazine (B178648) derivative to form a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization to yield the 1,2,4-triazole ring.

Furthermore, this compound can be used to construct fused pyridotriazole systems. For example, cobalt-catalyzed radical transannulation reactions of pyridotriazoles with isothiocyanates provide an efficient route to N-fused imino-thiazolopyridines, which are structurally related to pyridotriazoles. nih.gov These advanced synthetic methods allow for the rapid assembly of complex heterocyclic systems that are of significant interest in medicinal chemistry.

| Starting Material | Reagent(s) | Product Type | Ref. |

| Pyridyl Isothiocyanate | Hydrazine derivative | 1,2,4-Triazole | mdpi.com |

| Pyridotriazole | Isothiocyanate | Imino-thiazolopyridine | nih.gov |

Thiophene (B33073) and thiazole (B1198619) rings are ubiquitous in pharmaceuticals and materials science. mdpi.comnih.gov this compound is a valuable precursor for both of these heterocyclic systems.

Thiophene Synthesis: The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes. While the classical Gewald reaction involves an α-cyano ketone, elemental sulfur, and an amine, variations using isothiocyanates are also employed. The reaction of this compound with compounds containing an activated methylene group in the presence of a base can lead to the formation of a thiophene ring fused or appended to the pyridine core. researchgate.netresearchcommons.org For example, reacting a thiocarbamoyl scaffold (derivable from an isothiocyanate) with α-halogenated reagents like chloroacetone (B47974) or phenacyl bromide can yield 4-aminothiophene derivatives. nih.gov

Thiazole Synthesis: The Hantzsch thiazole synthesis and related methods provide a direct route to thiazole derivatives from thioamides or thioureas. The reaction of this compound with an amine yields a corresponding N,N'-disubstituted thiourea (B124793). This intermediate can then react with an α-haloketone to furnish a highly substituted 2-aminothiazole (B372263) derivative, where the dichloropyridyl group is attached to the exocyclic nitrogen of the thiazole ring. This multi-step, one-pot approach is highly efficient for generating molecular diversity. mdpi.com

| Target Heterocycle | General Reactants | Key Intermediate | Ref. |

| Thiophene | Isothiocyanate, Active methylene compound | Thiocarbamoyl scaffold | nih.gov |

| Thiazole | Isothiocyanate, Amine, α-Haloketone | Thiourea derivative | mdpi.com |

The versatility of the isothiocyanate group extends to the synthesis of a broader range of heterocycles containing both nitrogen and sulfur (N,S-heterocycles). rsc.org These scaffolds are of interest due to their diverse pharmacological properties. For example, isothiocyanates can react with hydrazides to form intermediates that cyclize into 1,3,4-thiadiazoles. researchgate.net Similarly, reaction with amino-mercaptan compounds can lead to the formation of thiazine (B8601807) or thiazepine rings, depending on the length of the linker in the binucleophile. The ability to participate in cycloaddition reactions and multicomponent reactions further expands the scope of accessible N,S-heterocyclic systems, including imidazothiazoles and thienopyrimidines. researchgate.netnih.gov

Role in Privileged Structure-Guided Scaffold Derivatization and Fragment-Based Drug Design

In modern medicinal chemistry, certain molecular scaffolds are termed "privileged structures" because they can bind to multiple, often unrelated, biological targets. nih.govresearchgate.net The pyridine ring and its derivatives are recognized as such scaffolds, appearing in a vast number of approved drugs. mdpi.com this compound embodies this principle, providing a privileged core that can be systematically modified.

Privileged Structure Derivatization: The dichloropyridine core acts as a stable and well-characterized anchor. The isothiocyanate group serves as a versatile handle for derivatization, allowing chemists to attach a wide array of other chemical groups. This process enables the exploration of the structure-activity relationship (SAR) by systematically altering the substituents while keeping the privileged core intact. The goal is to fine-tune the molecule's properties to achieve high potency and selectivity for a specific biological target. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is a powerful strategy for lead discovery that involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.govresearchgate.net Hits are then optimized by "growing" or "linking" them to generate more potent leads. This compound is ideally suited for this approach. The dichloropyridyl moiety can be considered a fragment that binds in a specific pocket of a target protein. The isothiocyanate group then acts as a reactive linker, enabling the covalent attachment of other fragments or the systematic growth of the initial fragment to improve binding affinity. researchgate.net This strategy has proven successful in identifying potent inhibitors for various therapeutic targets. nih.gov

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic characterization data for the compound this compound is not publicly available. Extensive queries for experimental or theoretical data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy did not yield specific results for this particular molecule.

While information is available for structurally related compounds, such as 3,5-dichloropyridine (B137275) and 3,5-dichloro-2-cyanopyridine, this data is not applicable for the requested analysis of the isothiocyanate derivative. Scientific protocols demand precise data for the exact compound to ensure accuracy.

Consequently, it is not possible to provide a scientifically accurate article with the requested detailed sections, subsections, and data tables for the advanced spectroscopic characterization of this compound. The creation of such an article would require access to primary research data that is not present in the searched repositories.

Advanced Spectroscopic Characterization of 3,5 Dichloro 2 Isothiocyanatopyridine and Its Derivatives

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the mass percentages of the constituent elements, which are then compared against theoretically calculated values based on the compound's molecular formula (C₆H₂Cl₂N₂S). The concordance between experimental and theoretical values is a primary indicator of sample purity.

For 3,5-Dichloro-2-isothiocyanatopyridine, the theoretical elemental composition has been calculated. This data serves as the benchmark for experimental verification following synthesis.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 32.89% |

| Hydrogen | H | 1.008 | 2 | 2.016 | 0.92% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 32.36% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.79% |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.63% |

| Total | C₆H₂Cl₂N₂S | 219.062 | 100.00% |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures provides insight into the data that would be obtained. For illustrative purposes, the crystallographic data for N'-(3,5-dichloro-2-hydroxybenzylidene)-isonicotinohydrazide, a compound also featuring a 3,5-dichlorinated aromatic ring, demonstrates the type of structural parameters elucidated by XRD. researchgate.net Such an analysis for this compound would precisely map the geometry of the pyridine (B92270) ring and the linear isothiocyanate group, as well as the packing of molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₉Cl₂N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P12(1)/c1 |

| a (Å) | 8.0607(1) |

| b (Å) | 10.7551(2) |

| c (Å) | 15.6323(2) |

| β (°) | 90.894(1) |

| Volume (ų) | 1355.1 |

Advanced In Situ/Operando Spectroscopic Techniques

In situ and operando (a Latin term for "working") spectroscopic techniques represent a significant advancement in chemical analysis, allowing researchers to study materials under actual reaction conditions. wikipedia.org In situ analysis involves monitoring a reaction in its vessel in real-time, while operando spectroscopy couples this real-time characterization with the simultaneous measurement of catalytic activity and selectivity. wikipedia.orghidenanalytical.com These methods are crucial for establishing structure-activity relationships and understanding complex reaction mechanisms. hidenanalytical.commdpi.com

While this compound, as a stable intermediate, would not typically be the primary subject of an operando study itself, these techniques are invaluable for monitoring its synthesis or subsequent reactions. For instance:

In Situ Fourier-Transform Infrared (FTIR) or Raman Spectroscopy : These methods could be used to follow the conversion of a precursor, such as 3,5-dichloro-2-aminopyridine, into the target isothiocyanate. The reaction could be monitored by observing the disappearance of the amine's characteristic vibrational bands and the simultaneous emergence of the strong, asymmetric stretching band of the isothiocyanate (-N=C=S) group, typically found in the 2000-2200 cm⁻¹ region.

Operando Spectroscopy in Catalysis : If this compound were used as a ligand in a homogeneous or heterogeneous catalyst, operando techniques would be essential. numberanalytics.com For example, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could track changes in the vibrational modes of the pyridine ring or isothiocyanate group as the catalyst interacts with reactants, revealing insights into the active site and reaction intermediates under true working conditions. mdpi.com Similarly, operando X-ray Absorption Spectroscopy (XAS) could monitor the oxidation state and coordination environment of a metal center complexed with this pyridine derivative during a catalytic cycle. researchgate.net

These advanced techniques bridge the gap between static characterization and dynamic reactivity, providing a more complete picture of a molecule's behavior in a reactive chemical environment. spectroscopyonline.comyoutube.com

Computational and Theoretical Studies on 3,5 Dichloro 2 Isothiocyanatopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for predicting the properties of molecules. semanticscholar.org It is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.

Optimization of Molecular Geometry

The optimization of molecular geometry is a fundamental step in computational chemistry that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com This process involves finding the coordinates of the nuclei for which the potential energy of the molecule is at a minimum. For a molecule like 3,5-Dichloro-2-isothiocyanatopyridine, this would involve calculating the equilibrium bond lengths and bond angles. Despite the common application of this technique, specific optimized geometric parameters for this compound are not found in the surveyed literature.

Electronic Structure Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons. mdpi.com This analysis is crucial for understanding a molecule's reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. johnabbott.qc.caresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. johnabbott.qc.ca A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov Although this is a standard analysis, specific HOMO and LUMO energy values for this compound have not been reported in the available literature.

Charge Distribution (Mulliken, Natural Bond Orbital, Atomic Polar Tensor Charges)

Analysis of charge distribution within a molecule provides insights into its electrostatic potential and reactive sites. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. researchgate.net This information helps in understanding intermolecular interactions. Regrettably, no published data on the Mulliken, NBO, or Atomic Polar Tensor charges for this compound could be located.

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational technique that predicts the infrared and Raman spectra of a molecule. karazin.ua By calculating the vibrational modes and their corresponding frequencies, it is possible to identify the characteristic functional groups within the molecule and compare theoretical spectra with experimental data. A detailed vibrational frequency analysis for this compound is not present in the reviewed scientific literature.

Conformational Analysis and Energy Minima

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scispace.com The goal is to identify the most stable conformations, which correspond to energy minima on the potential energy surface. For a molecule with a flexible side chain like the isothiocyanate group, this analysis would be particularly insightful. However, a specific conformational analysis identifying the energy minima for this compound has not been found in the literature.

Computational Modeling of Reaction Mechanisms

Furthermore, computational models can offer insights into the regioselectivity and chemoselectivity of reactions. By calculating the relative energies of different product isomers, researchers can predict which products are thermodynamically favored. For example, in reactions with multifunctional nucleophiles, modeling can help determine whether the attack will occur at the isothiocyanate carbon, a chlorinated position on the pyridine (B92270) ring, or the pyridine nitrogen.

The table below illustrates the type of data that would be generated from a computational study on a hypothetical reaction of this compound with a generic nucleophile (Nu-), leading to different potential products.

| Parameter | Reaction Pathway A (Attack at Isothiocyanate) | Reaction Pathway B (Attack at C5-Cl) | Reaction Pathway C (Attack at C3-Cl) |

| Transition State Energy (kcal/mol) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Activation Energy (kcal/mol) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Reaction Enthalpy (kcal/mol) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Gibbs Free Energy of Reaction (kcal/mol) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: The values in this table are purely illustrative of the data that would be obtained from such a study and are not based on actual experimental or computational results for this compound.

In Vitro Biological Activity and Mechanistic Insights

Anticancer Activity (Mechanistic Aspects)

Detailed studies elucidating the specific anticancer mechanisms of 3,5-Dichloro-2-isothiocyanatopyridine are not found in the current body of scientific literature. Research into the general anticancer properties of the isothiocyanate functional group suggests potential mechanisms, but these have not been specifically confirmed for the 3,5-dichloro-substituted pyridine (B92270) variant.

Exploration of Cellular Targets and Pathways (e.g., Enzyme Inhibition, Interference with DNA Synthesis)

There is no specific information available in the reviewed literature regarding the cellular targets and pathways affected by this compound. General studies on other isothiocyanates indicate that they can influence a variety of cellular processes, including enzyme activity and DNA synthesis, but direct evidence for this specific compound is lacking.

Mechanisms of Cytotoxicity in Cell Lines

Specific data on the mechanisms of cytotoxicity of this compound in various cancer cell lines have not been reported in the available scientific literature.

Antimicrobial Activity (In Vitro Mechanistic Aspects)

Comprehensive mechanistic studies on the in vitro antimicrobial activity of this compound are not currently available. While other chlorinated compounds and isothiocyanates have demonstrated antimicrobial properties, the specific activity and mechanisms for this compound remain to be investigated.

Antibacterial Studies

There is a lack of specific in vitro antibacterial studies focused on this compound in the reviewed scientific literature.

Antifungal/Anticandidal Studies

Specific in vitro studies detailing the antifungal or anticandidal activity and the underlying mechanisms of this compound are not present in the available literature.

Other Reported In Vitro Bioactivities and Underlying Mechanisms

At present, there are no other significant in vitro biological activities or mechanistic studies for this compound reported in the accessible scientific literature. Further research is required to determine the full bioactivity profile of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Comprehensive searches of scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for the compound this compound. While research exists on the biological activities of various isothiocyanates and substituted pyridines, dedicated studies detailing how systematic structural modifications of this compound influence its biological effects are not publicly available at this time.

Therefore, it is not possible to provide detailed research findings or data tables on the structure-activity relationships of this specific compound as requested.

Future Perspectives and Emerging Research Avenues for 3,5 Dichloro 2 Isothiocyanatopyridine

Development of Novel and Greener Synthetic Routes

The synthesis of isothiocyanates has traditionally relied on reagents such as the highly toxic thiophosgene (B130339) or carbon disulfide. The future of synthesizing 3,5-Dichloro-2-isothiocyanatopyridine will undoubtedly focus on the development of more environmentally benign and efficient methodologies. The precursor, 3,5-dichloro-2-aminopyridine, is commercially available, providing a straightforward starting point for the introduction of the isothiocyanate functionality.

Emerging greener synthetic strategies that hold promise include:

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and reaction control, minimizing the handling of hazardous reagents and intermediates. The rapid and efficient formation of isothiocyanates has been demonstrated using flow platforms, which could be adapted for the synthesis of the title compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those involving isothiocyanates.

Alternative Thionating Agents: Research into less hazardous alternatives to traditional thiocarbonyl transfer reagents is a key area. The use of reagents like Lawesson's reagent under microwave conditions has been reported for the synthesis of isothiocyanates from isocyanides.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional (Thiophosgene/CS2) | Well-established methodology | Use of highly toxic and hazardous reagents |

| Flow Chemistry | Enhanced safety, scalability, improved reaction control | Requires specialized equipment |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields | Scalability can be a concern |

| Greener Reagents (e.g., NaOH, CaO) | Lower cost, reduced toxicity, simpler workup | May require optimization for specific substrate |

Expansion of Synthetic Utility in Organic and Medicinal Chemistry

The isothiocyanate group is a versatile functional handle, readily participating in a variety of chemical transformations. The synthetic utility of this compound is anticipated to be a rich area of investigation, particularly in the construction of novel heterocyclic systems.

Key areas for exploration include:

Cycloaddition Reactions: Isothiocyanates can undergo cycloaddition reactions to form a range of heterocyclic compounds.

Synthesis of Thiourea (B124793) Derivatives: The reaction of this compound with primary and secondary amines would yield a library of novel thiourea derivatives. These derivatives are known to possess a wide range of biological activities.

Synthesis of Thiohydantoins: Thiohydantoins, which have applications as anticarcinogenic and antimicrobial agents, can be synthesized from isothiocyanates and α-amino acids. The use of this compound in such reactions could lead to novel halogenated thiohydantoin derivatives with potentially enhanced biological profiles.

Cross-Coupling Reactions: While the isothiocyanate group's reactivity might pose challenges, the dichloropyridine core is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This could allow for the late-stage functionalization of the pyridine (B92270) ring, leading to a diverse array of substituted isothiocyanates.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

Spectroscopic Analysis:

NMR Spectroscopy: 1H and 13C NMR spectroscopy will be fundamental for structural elucidation. Based on data for related compounds like 3,5-dichloropyridine (B137275) and 2-amino-3,5-dichloropyridine, the expected chemical shifts can be predicted.

Vibrational Spectroscopy (FT-IR and Raman): The characteristic stretching frequency of the isothiocyanate group (typically in the range of 2000-2200 cm⁻¹) will be a key diagnostic feature in the IR spectrum.

Mass Spectrometry: High-resolution mass spectrometry will be vital for confirming the molecular formula and fragmentation patterns.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, vibrational frequencies, and reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can help identify the electron-rich and electron-deficient regions of the molecule, predicting its reactivity towards electrophiles and nucleophiles.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets.

Further Elucidation of Biological Mechanisms of Action through In Vitro Systems

Both isothiocyanates and halogenated pyridines are classes of compounds known to exhibit a wide range of biological activities. Therefore, this compound represents a promising scaffold for the discovery of new therapeutic agents. Future research should focus on comprehensive in vitro screening to elucidate its biological potential.

Anticancer Activity: Isothiocyanates are well-documented for their cancer chemopreventive properties. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of enzymes involved in carcinogen activation, such as cytochrome P450s. In vitro studies on various cancer cell lines would be essential to determine the cytotoxic and apoptotic potential of this compound.

Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties. The combination of the dichloropyridine core with the isothiocyanate group could lead to compounds with potent antimicrobial activity. In vitro assays against a panel of pathogenic bacteria and fungi would be a critical first step. Isothiocyanates have also shown synergistic effects when combined with existing antibiotics.

Enzyme Inhibition: The electrophilic nature of the isothiocyanate group makes it a potential covalent inhibitor of enzymes, particularly those with cysteine residues in their active sites. Screening against various enzyme targets could uncover novel therapeutic applications.

The anticipated biological activities and their underlying mechanisms are summarized in Table 2.

Table 2: Potential In Vitro Biological Activities of this compound

| Biological Activity | Potential Mechanism of Action |

|---|---|

| Anticancer | Induction of apoptosis via caspase activation, cell cycle arrest, inhibition of cytochrome P450 enzymes. |

| Antimicrobial | Disruption of microbial cell membranes, enzyme inhibition. |

| Enzyme Inhibition | Covalent modification of active site cysteine residues. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.